molecular formula C3H7NO3 B558792 cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid CAS No. 63216-49-9

cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

Cat. No. B558792
CAS RN: 63216-49-9
M. Wt: 243,31 g/mole
InChI Key: BMYNFMYTOJXKLE-REOHCLBHSA-N
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Description

“Cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid” is a chemical compound with the empirical formula C13H23NO4 . It has a molecular weight of 257.33 .


Molecular Structure Analysis

The molecular structure of “cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid” can be represented by the SMILES string CC(C)(OC(N[C@@]1(CCCC[C@@H]1C(O)=O)C)=O)C .

Scientific Research Applications

Chemical Compounds in Drug Research and Development

  • Muconic Acid Isomers as Platform Chemicals : Muconic acid, with its isomeric forms, demonstrates potential as a starting material for synthesizing value-added products and as a versatile monomer for specialty polymers production. This research highlights the systematic overview of production, synthesis routes, and final valorization of Muconic acid isomers, emphasizing their role in green chemistry and sustainable development (Khalil et al., 2020).

  • Catalytic Oxidation of Cyclohexene : The selective catalytic oxidation of cyclohexene can lead to various valuable chemical intermediates used in the chemical industry. This review summarizes recent advances in controllable and selective catalytic oxidation processes for cyclohexene, underlining the importance of achieving targeted products through synthetic and catalytic chemistry (Cao et al., 2018).

  • Synthesis and Transformations of Functionalized β-Amino Acid Derivatives : Focusing on cyclic β-amino acids, this paper discusses their significance in drug research due to their biological relevance. It reviews various metathesis reactions used for synthesizing alicyclic β-amino acids and their derivatives, providing insight into synthetic routes that leverage these compounds for developing new molecular entities (Kiss et al., 2018).

  • Oxaliplatin Clinical Activity Review : Oxaliplatin, a platinum-based drug, is explored for its activity across a range of tumor types, demonstrating efficacy in combination with other treatments for colorectal cancer among others. This review delves into oxaliplatin's mechanism of action, safety profile, and its role in cancer therapy, providing a comprehensive overview of its clinical applications and potential as an anticancer agent (Misset et al., 2000).

Safety And Hazards

This compound is classified as a combustible solid . Its WGK (Water Hazard Class) is 3 , which means it’s highly hazardous to water. The flash point is not applicable .

properties

IUPAC Name

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEQJDJFJWWURK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

CAS RN

63216-49-9
Record name rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
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